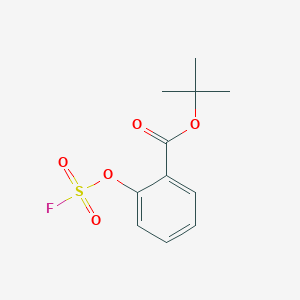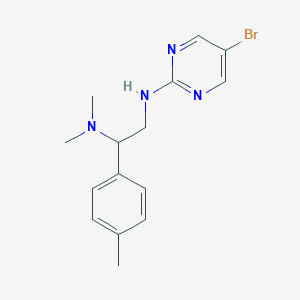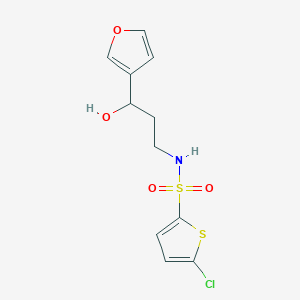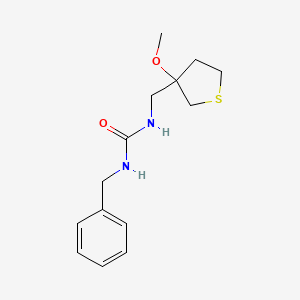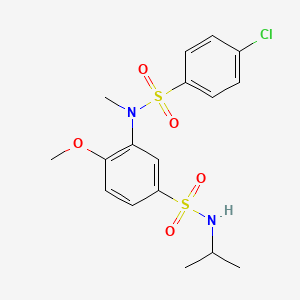
3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Anticancer Activity
New dibenzenesulfonamides have shown promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds also demonstrated inhibitory effects on carbonic anhydrase isoenzymes associated with tumor cells, highlighting their potential as anticancer drug candidates (Gul et al., 2018).
Antitumor Screens
Sulfonamide-focused libraries have been evaluated in antitumor screens, with some compounds progressing to clinical trials due to their potent cell cycle inhibition properties. High-density oligonucleotide microarray analysis of these compounds has provided insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).
Enzyme Inhibition for Alzheimer’s Disease
A series of sulfonamides derived from 4-methoxyphenethylamine was synthesized, demonstrating significant inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapy. The study suggests these compounds as potential therapeutic agents for the condition (Abbasi et al., 2018).
Anti–HIV and Antifungal Activity
Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-benzenesulfonamides showed in vitro anti–HIV and antifungal activities, emphasizing the versatility of sulfonamide compounds in developing treatments for infectious diseases (Zareef et al., 2007).
Carbonic Anhydrase Inhibitors for Cancer Treatment
Biphenylsulfonamides have been identified as potent inhibitors of carbonic anhydrase isozymes associated with tumors, displaying cytotoxic activity against various cancer cell lines. This suggests their potential application in cancer treatment (Morsy et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact.
Future Directions
This would involve identifying areas where further research is needed, such as the development of more efficient synthesis methods, the exploration of new applications, or the investigation of the compound’s mechanism of action.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O5S2/c1-12(2)19-26(21,22)15-9-10-17(25-4)16(11-15)20(3)27(23,24)14-7-5-13(18)6-8-14/h5-12,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMNXZFQLWCIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B2778798.png)
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2778799.png)

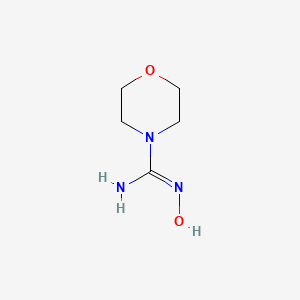
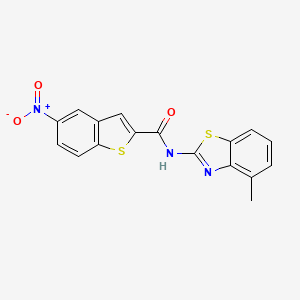
![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)
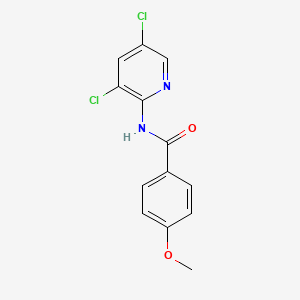
![Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778814.png)
